molecular formula C26H29NO B585505 Deschloro Clomiphene-d5 CAS No. 1346606-17-4

Deschloro Clomiphene-d5

Cat. No.: B585505
CAS No.: 1346606-17-4
M. Wt: 376.555
InChI Key: YOKPBLYAKJJMQO-IBEQMINASA-N
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Description

Deschloro Clomiphene-d5 is a deuterated analogue of Deschloro Clomiphene, which is itself an analogue of Clomiphene. Clomiphene is a medication primarily used to treat infertility in women who do not ovulate. This compound is often used in scientific research due to its labeled deuterium atoms, which make it useful in various analytical techniques .

Preparation Methods

The synthesis of Deschloro Clomiphene-d5 involves several steps, starting from the appropriate precursors. The process typically includes the following steps:

    Formation of the base structure: The initial step involves the formation of the base structure, which is similar to the synthesis of Clomiphene. This includes the reaction of 2-(4-hydroxyphenyl)ethanol with 2,3,4,5,6-pentadeuteriobenzyl chloride in the presence of a base to form the ether linkage.

    Introduction of the deuterium atoms: The deuterium atoms are introduced by using deuterated reagents during the synthesis. This ensures that the final product, this compound, contains the desired deuterium atoms.

    Purification: The final product is purified using techniques such as column chromatography to ensure the desired purity and isotopic labeling

Chemical Reactions Analysis

Deschloro Clomiphene-d5 undergoes various chemical reactions, including:

Scientific Research Applications

Deschloro Clomiphene-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

Deschloro Clomiphene-d5, like Clomiphene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. By binding to these receptors, it inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to an increase in the secretion of follicle-stimulating hormone and luteinizing hormone. This, in turn, stimulates ovulation .

Comparison with Similar Compounds

Deschloro Clomiphene-d5 is unique due to its deuterium labeling, which distinguishes it from other analogues of Clomiphene. Similar compounds include:

This compound’s unique isotopic labeling makes it particularly valuable in research settings, providing insights that are not possible with non-labeled analogues.

Properties

IUPAC Name

N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21-/i5D,7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPBLYAKJJMQO-IBEQMINASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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